Soluble Epoxide Hydrolase (sEH) Inhibition: 2.6-Fold Superiority Over Psoralen
In a direct head-to-head comparison within the same study, cnidioside A exhibited an sEH IC₅₀ of 16.0 ± 1.1 μM, representing a 2.6-fold greater inhibitory potency than psoralen (IC₅₀ = 41.6 ± 4.9 μM) and a 3.1-fold superiority over (E)-plicatin B (IC₅₀ = 49.0 ± 5.7 μM) [1]. All three compounds were co-isolated from Ducrosia ismaelis aerial parts and tested under identical conditions. This quantitative advantage positions cnidioside A as the most potent sEH inhibitor among the six compounds isolated in this panel.
| Evidence Dimension | sEH inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16.0 ± 1.1 μM |
| Comparator Or Baseline | Psoralen: IC₅₀ = 41.6 ± 4.9 μM; (E)-Plicatin B: IC₅₀ = 49.0 ± 5.7 μM |
| Quantified Difference | 2.6-fold more potent than psoralen; 3.1-fold more potent than (E)-plicatin B |
| Conditions | In vitro sEH inhibitory activity assay |
Why This Matters
For research programs targeting sEH in cardiovascular or inflammatory disease models, cnidioside A offers the highest potency among co-occurring Ducrosia ismaelis compounds, enabling lower working concentrations and potentially reduced non-specific effects.
- [1] Morgan AM, Kim JH, Lee HW, Lee SH, Lim CH, Jang HD, Kim YH. Phytochemical Constituents from the Aerial Part of Ducrosia ismaelis Asch. Nat Prod Sci. 2015 Mar;21(1):6-13. View Source
